tert-Butyl acrylate

Description

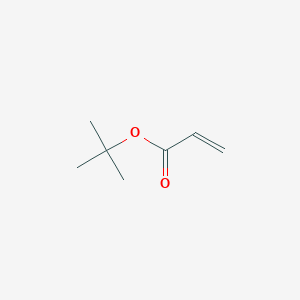

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXSCDLOGDJUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-27-3 | |

| Record name | Poly(tert-butyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8029652 | |

| Record name | tert-Butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [HSDB] Clear colorless liquid; Stabilized with 10-20 ppm of methyl ether of hydroquinone to prevent spontaneous polymerization; [OECD SIDS] | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

120 °C | |

| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

66 °F OC | |

| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.879 AT 25 °C | |

| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

1663-39-4 | |

| Record name | tert-Butyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M2CD1O3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

tert-Butyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of tert-Butyl acrylate (tBA). A versatile monomer, tBA is integral to the synthesis of a wide array of polymers with applications spanning from coatings and adhesives to advanced materials in drug development. This document summarizes its key quantitative data, outlines experimental protocols for property determination, and visualizes fundamental chemical processes involving this compound.

Physical Properties

This compound is a clear, colorless liquid. A summary of its key physical properties is presented in Table 1 for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₇H₁₂O₂ | - | - | [1][2][3][4] |

| Molecular Weight | 128.17 | g/mol | - | [1][5] |

| Density | 0.875 - 0.883 | g/cm³ | at 20-25°C | [1][2][3][6] |

| Boiling Point | 119 - 127 | °C | at 1013 hPa | [1][2][3][6][7] |

| 61 - 63 | °C | at 60 mmHg | [8][9][10] | |

| Melting/Freezing Point | -69 to -70 | °C | - | [2][3][6][8] |

| Flash Point | 14 - 19 | °C | Closed Cup | [2][3][7][11] |

| Refractive Index | 1.4080 - 1.4120 | - | at 20-25°C | [1][4][7][8] |

| Vapor Pressure | 20 | mbar (hPa) | at 23.4°C | [2][6] |

| Viscosity | 0.90 | mPa·s | at 20°C | [6] |

| Water Solubility | ~2 | g/L | at 20°C | [2] |

| Insoluble | - | - | [7][12] | |

| Solubility in Organics | Soluble | - | Ether, Alcohol | [12] |

| Polymer Tg | 44 - 50 | °C | - |

Chemical Properties

The chemical behavior of this compound is primarily dictated by its ester group and the acrylate's carbon-carbon double bond. This structure allows it to readily undergo polymerization and other addition reactions.

Table 2: Chemical Properties and Specifications of this compound

| Property | Value | Units | Citations |

| Purity (GC) | min. 98.0 - 99.0 | % | [7] |

| Acid Value | max. 0.1 | % | |

| Water Content | max. 0.04 | % | |

| Inhibitor | 10 - 20 ppm MEHQ | - | [4] |

2.1 Reactivity and Polymerization

This compound is a monofunctional monomer known for the high reactivity characteristic of acrylates.[6] It readily forms homopolymers and can be copolymerized with a wide range of other monomers, including:

-

(Meth)acrylic acid and its salts, amides, and esters

-

Acrylonitrile

-

Maleic acid esters

-

Vinyl acetate

-

Vinyl chloride

-

Styrene

-

Butadiene[13]

The bulky tert-butyl ester group provides significant hydrophobicity and steric hindrance, which imparts unique properties to the resulting polymers, such as increased hardness, chemical resistance, and weatherability.[6] This bulky group also protects the ester from alkaline hydrolysis.[6]

2.2 Stability and Storage

To prevent spontaneous polymerization, this compound is typically stabilized with an inhibitor, commonly hydroquinone monomethyl ether (MEHQ).[1][4] For the stabilizer to be effective, the presence of dissolved oxygen is required. Therefore, tBA must be stored under air, never under an inert gas atmosphere. The recommended storage temperature should not exceed 35°C.

Synthesis and Polymerization Pathways

3.1 Synthesis of this compound

A common industrial method for synthesizing this compound is the acid-catalyzed esterification of acrylic acid with isobutylene.[1][14] This reaction benefits from high atom economy.

References

- 1. delltech.com [delltech.com]

- 2. photonics.com [photonics.com]

- 3. hinotek.com [hinotek.com]

- 4. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

- 5. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

- 12. ASTM D93 - Flash Point Test - Situ Biosciences [situbiosciences.com]

- 13. kelid1.ir [kelid1.ir]

- 14. CN110950760B - A kind of technology of synthesizing this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Purification of tert-Butyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl acrylate (TBA), a critical monomer in the production of various polymers used in research and pharmaceutical applications. This document details the primary synthesis methodologies, purification protocols, and essential safety considerations.

Introduction

This compound is an important acrylic ester characterized by its bulky tert-butyl group. This structural feature imparts unique properties to polymers derived from it, such as high hydrophobicity, thermal stability, and a tendency to undergo acid-catalyzed hydrolysis to yield poly(acrylic acid). These characteristics make TBA a valuable monomer in the synthesis of a wide range of materials, including coatings, adhesives, and smart polymers for drug delivery systems. This guide will focus on the two principal methods for its synthesis: direct esterification of acrylic acid with isobutylene and the reaction of acryloyl chloride with tert-butanol.

Synthesis of this compound

There are two primary routes for the synthesis of this compound, each with its own set of advantages and challenges.

Direct Esterification of Acrylic Acid with Isobutylene

This method is a widely used industrial process for the synthesis of this compound.[1] It involves the acid-catalyzed addition of acrylic acid to isobutylene.

Reaction:

CH₂=CHCOOH + CH₂=C(CH₃)₂ → CH₂=CHCOOC(CH₃)₃

Catalyst: Strong acids such as p-toluenesulfonic acid are commonly employed as catalysts.[1]

Reaction Conditions: The reaction is typically carried out in a closed system under pressure due to the gaseous nature of isobutylene at ambient temperatures. The use of a microchannel reactor has been shown to be effective for this exothermic reaction, offering high conversion rates and selectivity.[1]

The following protocol is based on the process described in patent CN110950760B.[1]

-

Catalyst Preparation: A mixture of acrylic acid and p-toluenesulfonic acid is prepared. The mass ratio of acrylic acid to p-toluenesulfonic acid can range from 1:0.005 to 1:0.03.

-

Reaction Setup: A microchannel reactor is used for the reaction. The acrylic acid-catalyst mixture and liquefied isobutylene are preheated separately before being introduced into a T-shaped mixing module connected to the microchannel reactor.

-

Reaction Execution: The reactants are fed into the microchannel reactor at a controlled volume ratio of acrylic acid to liquefied isobutylene (e.g., 0.95:1). The reaction is maintained at a specific temperature (e.g., 45 °C) and pressure (e.g., 0.4 MPa) for a defined residence time (e.g., 45 minutes).

-

Product Collection: The reaction mixture exiting the reactor is collected.

Reaction of Acryloyl Chloride with tert-Butanol

This method provides an alternative laboratory-scale synthesis of this compound. It involves the reaction of a tertiary alcohol with an acid chloride.

Reaction:

CH₂=CHCOCl + (CH₃)₃COH → CH₂=CHCOOC(CH₃)₃ + HCl

Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

The following is a generalized laboratory procedure.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tert-butanol and a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). A non-nucleophilic base, such as pyridine, is added to the flask. The flask is cooled in an ice bath.

-

Addition of Acryloyl Chloride: Acryloyl chloride is added dropwise to the stirred solution from the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure complete conversion.

-

Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

Purification of this compound

Regardless of the synthesis method, the crude this compound must be purified to remove unreacted starting materials, byproducts, and catalysts. It is crucial to handle the monomer in the presence of a polymerization inhibitor to prevent spontaneous polymerization.

Purification Protocol

The following is a general purification procedure that can be adapted for the product from either synthesis route.[2]

-

Inhibitor Removal: The crude product, which may contain a polymerization inhibitor from the starting materials or added during work-up, is first washed with a dilute aqueous sodium hydroxide solution (e.g., 5% w/v) to remove acidic inhibitors like hydroquinone or its monomethyl ether. This is followed by washing with deionized water until the washings are neutral.

-

Drying: The washed organic layer is dried over a suitable drying agent, such as anhydrous calcium chloride.[2]

-

Distillation: The dried product is filtered to remove the drying agent and then purified by vacuum distillation.[2] It is essential to add a fresh polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol, to the distillation flask to prevent polymerization at elevated temperatures. The fraction boiling at the correct temperature and pressure is collected.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Comparison of Synthesis Methods

| Parameter | Direct Esterification of Acrylic Acid with Isobutylene | Reaction of Acryloyl Chloride with tert-Butanol |

| Catalyst/Reagent | p-Toluenesulfonic acid | Pyridine or Triethylamine |

| Reaction Temperature | 40-45 °C[1] | 0 °C to Room Temperature |

| Reaction Pressure | 0.4-0.6 MPa[1] | Atmospheric |

| Conversion of Limiting Reagent | > 97% (Isobutylene)[1] | Typically high, >90% |

| Selectivity to Product | > 98%[1] | Generally high, but can be affected by side reactions |

| Key Byproducts | Di-isobutylene, poly(acrylic acid) | Pyridinium hydrochloride, poly(this compound) |

| Industrial Scalability | High | Moderate, more suited for laboratory scale |

Table 2: Physical and Purity Data of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [3] |

| Boiling Point | 61-63 °C at 60 mmHg[2] |

| Purity (after distillation) | ≥ 99% |

| Typical Inhibitor | Monomethyl ether hydroquinone (MEHQ)[4] |

| Inhibitor Concentration | 10-100 ppm[3] |

Safety Precautions

This compound is a flammable liquid and a skin and respiratory irritant. It is also a sensitizer. Therefore, appropriate safety precautions must be taken during its synthesis, purification, and handling.

-

Engineering Controls: All operations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container with a proper inhibitor. Avoid storage under an inert atmosphere as oxygen is required for many common inhibitors to function effectively.[4]

Conclusion

The synthesis of this compound can be successfully achieved through either direct esterification of acrylic acid with isobutylene or the reaction of acryloyl chloride with tert-butanol. The choice of method depends on the desired scale of production and available resources, with the former being more suitable for industrial applications and the latter for laboratory-scale synthesis. Proper purification, including washing, drying, and vacuum distillation in the presence of an inhibitor, is critical to obtain a high-purity monomer suitable for polymerization and other applications in research and development. Adherence to strict safety protocols is essential throughout all stages of handling this chemical.

References

Navigating the Hazards: A Technical Guide to the Safe Handling of Tert-Butyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl acrylate (TBA) is a versatile monofunctional monomer crucial in the synthesis of a wide array of polymers. Its unique molecular structure, featuring a bulky hydrophobic tert-butyl group, imparts desirable properties such as chemical resistance, hydrophobicity, and weatherability to the resulting polymers.[1] These characteristics make it a valuable component in the production of coatings, adhesives, fibers, plastics, and inks.[2] However, the same reactivity that makes this compound a valuable precursor also presents significant health and safety challenges. This in-depth technical guide provides a comprehensive overview of the health and safety considerations, experimental protocols, and handling procedures necessary for the safe utilization of this compound in a laboratory and drug development setting.

Physicochemical and Hazardous Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. It is a clear, colorless liquid with a characteristic odor.[3] Notably, it is highly flammable and its vapors can form explosive mixtures with air.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₂O₂ | [3] |

| Molecular Weight | 128.17 g/mol | [5] |

| Boiling Point | 119-127 °C | [3] |

| Melting/Freezing Point | -69 °C | [3] |

| Flash Point | 14-19 °C | [2] |

| Density | 0.875 - 0.883 g/cm³ at 20-25 °C | [3][4] |

| Vapor Pressure | 20 mbar at 23.4 °C | [3] |

| Water Solubility | Insoluble to approx. 2 g/L at 20°C | [2] |

| Auto-ignition Temperature | 400 °C | [2][6] |

Table 2: Hazard Classifications

| Hazard | Classification | References |

| Flammable liquids | Category 2 | [7][8] |

| Acute toxicity, Oral | Category 4 (Harmful if swallowed) | [7][8] |

| Acute toxicity, Dermal | Category 4 (Harmful in contact with skin) | [7][8] |

| Acute toxicity, Inhalation | Category 3/4 (Toxic or harmful if inhaled) | [6][8][9] |

| Skin corrosion/irritation | Category 2 (Causes skin irritation) | [6][8] |

| Skin sensitization | Category 1 (May cause an allergic skin reaction) | [6][8] |

| Specific target organ toxicity – single exposure | Category 3 (May cause respiratory irritation) | [8] |

| Hazardous to the aquatic environment, long-term | Category 2 (Toxic to aquatic life with long lasting effects) | [6][7] |

Toxicological Profile and Health Effects

This compound poses several health risks upon exposure. It is harmful if swallowed, inhaled, or absorbed through the skin.[6] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[10] Symptoms of overexposure may include narcosis, unconsciousness, and in severe cases, even death.[10]

A significant concern with this compound is its potential to cause skin sensitization, leading to an allergic skin reaction upon repeated contact.[6][8] It may also exacerbate pre-existing dermatitis.[10] Long-term or repeated exposure to the respiratory tract may lead to diseases of the airways.[10]

Table 3: Acute Toxicity Data

| Exposure Route | Species | Value | References |

| Oral LD50 | Rat | 1060 mg/kg | [10] |

| Inhalation LC50 | Rat | 7 mg/l (4 h) | [9] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to minimizing the risks associated with this compound.

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

References

- 1. chemicals.basf.com [chemicals.basf.com]

- 2. This compound (t-BA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 3. jamorin.com [jamorin.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C7H12O2 | CID 15458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. download.basf.com [download.basf.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. download.basf.com [download.basf.com]

- 10. isg.ku.edu.tr [isg.ku.edu.tr]

An In-depth Technical Guide to the Solubility Parameters of Tert-butyl Acrylate and its Polymer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of tert-butyl acrylate (tBA) and its corresponding homopolymer, poly(this compound) (PtBA). Understanding these parameters is crucial for a wide range of applications, including polymer synthesis, formulation development, and the design of drug delivery systems. This document details both experimentally-derived and theoretically-calculated solubility parameters, outlines the methodologies for their determination, and presents logical workflows for these processes.

Introduction to Solubility Parameters

Solubility parameters provide a numerical estimation of the intermolecular interactions within a material. They are instrumental in predicting the miscibility of polymers and solvents, a cornerstone of formulation science. The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

-

Hildebrand Solubility Parameter (δ): This single-value parameter represents the square root of the cohesive energy density of a material, quantifying the energy required to vaporize a unit volume of the substance. It is particularly useful for nonpolar systems.

-

Hansen Solubility Parameters (HSP): This three-component parameter offers a more nuanced view of intermolecular forces by dividing the total Hildebrand value into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Materials with similar HSPs are likely to be miscible.

Quantitative Data Summary

The following tables summarize the solubility parameters for this compound and poly(this compound).

Table 1: Solubility Parameters of this compound (Monomer)

| Parameter | Value | Unit | Data Source |

| Hansen Parameters | |||

| Dispersion (δD) | 15.1 | (MPa)¹ᐟ² | Calculated |

| Polar (δP) | 3.4 | (MPa)¹ᐟ² | Calculated |

| Hydrogen Bonding (δH) | 5.6 | (MPa)¹ᐟ² | Calculated |

| Hildebrand Parameter | |||

| Total (δt) | 16.5 | (MPa)¹ᐟ² | Calculated from HSP |

Table 2: Solubility Parameters of Poly(this compound) (Polymer)

| Parameter | Value | Unit | Data Source |

| Hansen Parameters | |||

| Dispersion (δD) | 16.9 | (MPa)¹ᐟ² | Calculated (Van Krevelen) |

| Polar (δP) | 4.2 | (MPa)¹ᐟ² | Calculated (Van Krevelen) |

| Hydrogen Bonding (δH) | 5.9 | (MPa)¹ᐟ² | Calculated (Van Krevelen) |

| Hildebrand Parameter | |||

| Total (δt) | 18.2 | (MPa)¹ᐟ² | Calculated from HSP |

Experimental and Theoretical Methodologies

The determination of solubility parameters can be approached through both experimental techniques and theoretical calculations. For polymers, which cannot be easily vaporized, indirect experimental methods and group contribution calculations are standard.

Experimental Protocol: Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography is a powerful and reliable method for determining the solubility parameters of polymers. In this technique, the polymer of interest is coated onto an inert support and packed into a column. A series of well-characterized solvent probes are then injected into the column, and their retention times are measured.

Methodology:

-

Column Preparation: A known amount of poly(this compound) is dissolved in a suitable solvent (e.g., THF) and coated onto an inert chromatographic support (e.g., Chromosorb). The coated support is then dried under vacuum to remove the solvent and packed into a gas chromatography column.

-

Probe Injection: A series of probe molecules with known solubility parameters are injected into the column individually at a controlled temperature and carrier gas flow rate.

-

Retention Volume Measurement: The retention time for each probe is measured, and from this, the specific retention volume (Vg) is calculated.

-

Thermodynamic Parameter Calculation: The Flory-Huggins interaction parameter (χ) between the polymer and each solvent probe is determined from the specific retention volume.

-

Solubility Parameter Determination: The solubility parameter of the polymer is then determined by plotting the interaction parameters of the probes against their known solubility parameters. The polymer's solubility parameter corresponds to the point of minimum interaction (maximum solubility).

Theoretical Protocol: Van Krevelen Group Contribution Method

The Van Krevelen group contribution method is a widely used theoretical approach to estimate the Hansen solubility parameters of a polymer based on its chemical structure. This method assumes that each functional group in the repeating monomer unit contributes a specific value to the overall solubility parameter.

Methodology:

-

Identify Repeating Unit: The chemical structure of the poly(this compound) repeating unit is identified.

-

Deconstruct into Functional Groups: The repeating unit is broken down into its constituent functional groups (e.g., -CH2-, -CH<, >C<, -COO-, -C(CH3)3).

-

Sum Group Contributions: The group contribution values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components are taken from established tables. These values are summed for all groups within the repeating unit.

-

Determine Molar Volume: The molar volume (V) of the repeating unit is also calculated by summing the group contributions for volume.

-

Calculate Hansen Parameters: The Hansen parameters are then calculated using the following equations:

-

δd = ΣFdi / V

-

δp = (ΣFpi²)^0.5 / V

-

δh = (ΣEhi / V)^0.5

-

Visualization of Workflows

The following diagrams illustrate the logical workflows for the experimental and theoretical determination of polymer solubility parameters.

An In-depth Technical Guide to the Copolymerization of Tert-butyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the copolymerization of tert-butyl acrylate (tBA), a versatile monomer widely utilized in the synthesis of advanced polymer architectures. Its bulky tert-butyl group offers unique properties, such as thermal stability and a facile route to obtaining poly(acrylic acid) segments via post-polymerization hydrolysis. This guide is designed to be a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development, offering detailed data, experimental protocols, and visual aids to facilitate a deeper understanding of tBA's copolymerization potential.

Reactivity of this compound in Copolymerization

The copolymerization behavior of a monomer is fundamentally characterized by its reactivity ratios (r). These ratios, r₁ and r₂, describe the relative preference of a propagating radical chain ending in monomer 1 to add another monomer 1 (homopropagation) versus monomer 2 (cross-propagation). The following table summarizes the reactivity ratios for the copolymerization of this compound (M₁) with a variety of comonomers (M₂). This data is crucial for predicting copolymer composition and tailoring polymer properties.

| Comonomer (M₂) | r₁ (tBA) | r₂ | Polymerization Method | Reference |

| Styrene (S) | 0.09 - 0.12 | 0.40 - 0.49 | Nitroxide-Mediated Polymerization (NMP) | [1] |

| 4-Acetoxystyrene | ~0.2 | ~0.3 | Radical Polymerization | [2] |

| Methyl Methacrylate (MMA) | ~0.3 | ~1.9 | Not Specified | |

| tert-Butyl Methacrylate (tBMA) | Not Specified | > 1 | Radical Polymerization | [3] |

| N-tert-Butylacrylamide (NTB) | 0.83 | 1.13 | Free Radical Polymerization | [4] |

| Quinolinylacrylate (QA) | 8.0 | 0.60 - 0.61 | Free Radical Polymerization | |

| Vinyl Acetate (VAc) | ~4.5 | ~0.2 | Free Radical Polymerization | [5] |

| Methyl Acrylate (MA) | 1.12 | 0.71 | Radical Polymerization | [6] |

Note: Reactivity ratios can be influenced by the polymerization method, solvent, and temperature. The values presented here are indicative and should be used as a guide.

Thermal Properties of this compound Copolymers

The thermal properties of copolymers, such as the glass transition temperature (Tg) and decomposition temperature (Td), are critical for determining their application range. The incorporation of tBA can significantly influence these properties. The bulky tert-butyl group generally increases the Tg of the resulting copolymer compared to less hindered acrylates.

| Comonomer | Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |

| Homopolymer (PtBA) | 100% tBA | 42 - 46 | ~250 (onset) | [7][8] |

| Styrene | Block Copolymer | 46 (PtBA block) | Not Specified | [7] |

| Methyl Methacrylate | Block Copolymer | 42 (PtBA block) | Not Specified | [8] |

| Methyl Acrylate/Acrylic Acid | Terpolymer | Not Specified | 160-180 (stable up to) | [9] |

| N-tert-Butylacrylamide | Not Specified | Not Specified | > 250 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of tBA copolymers using controlled radical polymerization techniques, which are favored for producing well-defined polymer architectures.

Atom Transfer Radical Polymerization (ATRP) of tBA and Styrene (St)

This protocol describes the synthesis of a poly(this compound)-b-polystyrene block copolymer.

Materials:

-

This compound (tBA), purified by passing through a column of basic alumina.

-

Styrene (St), purified by passing through a column of basic alumina.

-

Ethyl α-bromoisobutyrate (EBiB) as initiator.

-

Copper(I) bromide (CuBr), 99.999%.

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand.

-

Anisole as solvent.

-

Methanol for precipitation.

Procedure:

-

Macroinitiator Synthesis (PtBA): In a Schlenk flask equipped with a magnetic stir bar, add CuBr (x mmol) and degas by applying vacuum and backfilling with nitrogen three times.

-

Add degassed anisole (y mL) and PMDETA (x mmol) via a nitrogen-purged syringe. Stir the mixture until a homogeneous green solution is formed.

-

Add purified tBA (z mmol) and EBiB (w mmol) to the flask.

-

Immerse the flask in a preheated oil bath at 70 °C and stir.

-

Monitor the polymerization by taking samples periodically for analysis by ¹H NMR and Gel Permeation Chromatography (GPC) to determine monomer conversion and polymer molecular weight and dispersity.

-

Once the desired molecular weight is achieved, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the purified polymer in a large excess of cold methanol.

-

Collect the white polymer by filtration and dry under vacuum at room temperature.

-

Chain Extension with Styrene (PtBA-b-PSt): In a separate Schlenk flask, dissolve the synthesized PtBA macroinitiator (a g, b mmol) in degassed anisole (c mL).

-

In another Schlenk flask, prepare the catalyst solution as described in step 1.

-

Add the catalyst solution to the macroinitiator solution.

-

Add purified styrene (d mmol) to the mixture.

-

Immerse the flask in a preheated oil bath at 110 °C and stir.

-

Monitor the polymerization and terminate as described in steps 5-7.

-

Precipitate the final block copolymer in cold methanol, filter, and dry under vacuum.[2][10]

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of tBA and N-isopropylacrylamide (NIPAM)

This protocol outlines the synthesis of a poly(this compound)-b-poly(N-isopropylacrylamide) block copolymer.

Materials:

-

This compound (tBA), purified.

-

N-isopropylacrylamide (NIPAM), recrystallized from hexane.

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent.

-

4,4'-Azobis(4-cyanovaleric acid) (V-501) as initiator.

-

1,4-Dioxane as solvent.

-

Diethyl ether for precipitation.

Procedure:

-

Macro-RAFT Agent Synthesis (PtBA): In a reaction tube, dissolve tBA (x g, y mmol), DDMAT (z g, w mmol), and V-501 (a g, b mmol) in 1,4-dioxane (c mL).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Immerse the sealed tube in a preheated oil bath at 70 °C for a specified time.

-

Terminate the polymerization by rapid cooling in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

-

Chain Extension with NIPAM (PtBA-b-PNIPAM): In a reaction tube, dissolve the PtBA macro-RAFT agent (d g, e mmol), NIPAM (f g, g mmol), and V-501 (h g, i mmol) in 1,4-dioxane (j mL).

-

Deoxygenate the solution using three freeze-pump-thaw cycles.

-

Polymerize at 70 °C for the desired time.

-

Terminate the polymerization and purify the block copolymer as described in steps 4-6.

Hydrolysis of Poly(this compound) to Poly(acrylic acid)

This protocol describes the conversion of the hydrophobic PtBA block into a hydrophilic poly(acrylic acid) (PAA) block.

Materials:

-

Poly(this compound)-containing copolymer.

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).

-

Diethyl ether for precipitation.

Procedure:

-

Dissolve the PtBA-containing copolymer (x g) in dichloromethane (y mL) in a round-bottom flask.

-

Add a 5 to 10-fold molar excess of trifluoroacetic acid (relative to the t-butyl ester groups) to the solution.[10]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting polymer in a minimal amount of methanol and precipitate it into a large excess of diethyl ether.

-

Collect the precipitated poly(acrylic acid)-containing copolymer by filtration and dry it under vacuum.[10][11]

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships in the copolymerization of this compound.

Applications in Drug Development

Copolymers of this compound are of significant interest to the pharmaceutical and drug development industries. The ability to create amphiphilic block copolymers by hydrolyzing the PtBA block to PAA allows for the formation of micelles and other nano-assemblies in aqueous environments.[10] These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The pH-responsive nature of the PAA block can be exploited for targeted drug release in specific physiological environments. For instance, in the acidic environment of a tumor, the PAA block may become protonated, leading to a change in the micelle structure and subsequent release of the encapsulated therapeutic agent.

While the copolymers themselves do not directly interact with signaling pathways, their role as drug delivery vehicles is to transport active pharmaceutical ingredients (APIs) to their target sites. The therapeutic effect is then dictated by the interaction of the released API with its specific cellular and molecular targets. The design of the tBA-based copolymer, including its molecular weight, block length ratios, and the nature of the comonomer, can be fine-tuned to control the drug loading capacity, release kinetics, and biodistribution, thereby optimizing the therapeutic outcome.

Characterization Techniques

A variety of analytical techniques are employed to characterize tBA copolymers and confirm their successful synthesis and desired properties.

-

¹H NMR Spectroscopy: Used to determine the copolymer composition by comparing the integral ratios of characteristic proton signals from each monomer unit. It is also used to confirm the complete hydrolysis of the tert-butyl ester groups.[8]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is essential for determining the molecular weight and molecular weight distribution (Đ or PDI) of the polymers, providing evidence for the controlled nature of the polymerization.[8]

-

Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature(s) of the copolymers, which provides insight into the phase behavior and miscibility of the polymer blocks.[8]

-

Thermogravimetric Analysis (TGA): This method is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the copolymer and to monitor the disappearance of the characteristic C-O stretch of the tert-butyl ester during hydrolysis.

This guide provides a foundational understanding of the copolymerization of this compound. For more specific applications and advanced architectures, readers are encouraged to consult the cited literature.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. polymersource.ca [polymersource.ca]

- 8. polymersource.ca [polymersource.ca]

- 9. researchgate.net [researchgate.net]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tert-Butyl Acrylate

This technical guide provides a comprehensive overview of this compound (TBA), a versatile monomer widely utilized in polymer synthesis. This document details its chemical properties, experimental protocols for its polymerization, and its applications, particularly in the fields of advanced materials and drug delivery.

Core Properties of this compound

This compound is an ester of acrylic acid distinguished by its bulky tert-butyl group. This structural feature imparts significant hydrophobicity and steric hindrance, influencing the properties of polymers derived from it.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1663-39-4 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][5][6] |

| Appearance | Clear, colorless liquid | [2][7] |

| Density | 0.875 - 0.883 g/cm³ at 20-25 °C | [4][6] |

| Boiling Point | 120 °C | [2] |

| Melting/Freezing Point | -69 °C | [4] |

| Polymer Tg | Approximately 50 °C | [7][8] |

Experimental Protocols: Polymerization of this compound

This compound is a valuable monomer for creating well-defined polymers and copolymers through controlled radical polymerization techniques. Atom Transfer Radical Polymerization (ATRP) is a commonly employed method for this purpose.

Synthesis of Poly(this compound) (PtBA) via ATRP

This protocol outlines a general procedure for the synthesis of PtBA homopolymers using a copper-based catalyst system.

Materials:

-

This compound (tBA), inhibitor removed[3]

-

Copper(I) bromide (CuBr), purified[9]

-

N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)[3]

-

Alkyl bromide initiator (e.g., methyl 2-bromopropionate)[10]

-

Methanol[3]

-

Alumina[3]

-

Argon or Nitrogen gas[3]

Procedure:

-

Monomer Purification: Wash tBA with an aqueous NaOH solution (e.g., 5%) to remove the inhibitor, followed by washing with distilled water until neutral. Dry the monomer over a drying agent like CaCl₂ and then distill it under reduced pressure.[3][9]

-

Reaction Setup: Add CuBr to a dry Schlenk flask under an inert atmosphere (argon or nitrogen).[3]

-

Reagent Addition: Introduce the chosen solvent and the purified tBA monomer to the flask via a degassed syringe. Add the ligand (PMDETA), which will form a complex with the copper catalyst.[3]

-

Initiation: Add the alkyl bromide initiator to start the polymerization.[3]

-

Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 60-80 °C) and stir.[9][10] Monitor the reaction progress by taking samples periodically to determine monomer conversion via gas chromatography (GC) or ¹H NMR.[3]

-

Termination and Purification: Once the desired molecular weight is achieved, terminate the reaction by exposing the mixture to air. Dissolve the polymer in a suitable solvent like acetone and pass it through a column of neutral alumina to remove the copper catalyst.[3]

-

Isolation: Precipitate the purified polymer by adding the solution to a non-solvent, such as a methanol/water mixture. Isolate the polymer by filtration and dry it under vacuum.[3][9]

Characterization of Poly(this compound)

The synthesized polymers are typically characterized to determine their molecular weight, molecular weight distribution (polydispersity index, PDI), and thermal properties.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the polymer structure and stereochemistry.[3][11]

-

Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg) of the polymer.[12][13]

Applications in Research and Development

The unique properties of TBA and its polymers make them valuable in various advanced applications.

Drug Delivery Systems

Polymers and copolymers of TBA are explored for use in drug delivery.[5] The hydrophobic nature of PtBA makes it suitable for creating amphiphilic block copolymers when combined with a hydrophilic block, such as poly(acrylic acid) (PAA).[1] These copolymers can self-assemble into micelles or other nanostructures in aqueous solutions, which can encapsulate hydrophobic drugs, potentially improving their solubility and controlling their release.[1][5] The tert-butyl ester groups of PtBA can be hydrolyzed under acidic conditions to yield PAA, providing a mechanism for pH-responsive drug release.[1]

Advanced Coatings and Materials

TBA is widely used in the production of polymers for coatings, adhesives, and sealants.[7][8] The tert-butyl group contributes to several desirable properties:

-

Hardness and Scratch Resistance: The high glass transition temperature of PtBA imparts hardness to the polymer.[7]

-

Hydrophobicity and Chemical Resistance: The bulky, nonpolar tert-butyl group enhances resistance to water and alkaline hydrolysis.[2][8]

-

Weatherability: Polymers containing TBA often exhibit excellent weatherability.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent modification of a block copolymer using this compound, a process central to its application in creating functional nanomaterials.

Caption: Workflow for synthesis and modification of a PtBA-based block copolymer.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. discover.univarsolutions.com [discover.univarsolutions.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. CN110950760B - A kind of technology of synthesizing this compound - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. jamorin.com [jamorin.com]

- 8. nbinno.com [nbinno.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. polymersource.ca [polymersource.ca]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Commercial Tert-Butyl Acrylate: Suppliers, Grades, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl acrylate (tBA), a versatile monomer increasingly utilized in the development of advanced materials for the pharmaceutical and biotechnology sectors. This document details commercially available grades, identifies key suppliers, and presents detailed experimental protocols for its polymerization, a critical step in the synthesis of novel drug delivery systems and functional biomaterials.

Commercial Suppliers and Grades of this compound

This compound is available from a range of chemical suppliers, offering various grades suitable for research and manufacturing purposes. The purity of the monomer and the concentration of stabilizer are critical parameters that can influence polymerization kinetics and the properties of the resulting polymer. The most common stabilizer used is the monomethyl ether of hydroquinone (MEHQ).

Below is a summary of prominent suppliers and the typical grades of this compound they offer:

| Supplier | Purity | Stabilizer (MEHQ) Content | Key Identifiers |

| Scimplify | Information available upon request | Information available upon request | CAS: 1663-39-4[1] |

| Thermo Scientific Chemicals | 99%[2] | 10 to 20 ppm[2] | CAS: 1663-39-4, MDL: MFCD00008809[2] |

| Ottokemi | 98%[3] | Information available upon request | CAS: 1663-39-4[3] |

| TCI Chemicals | >98.0% (GC) | Stabilized with MEHQ | CAS: 1663-39-4, Product No: A1389 |

| Yufeng | ≥99.5%[4] | 15±5 ppm[4] | CAS: 1663-39-4[4] |

| Jamorin | min. 99.0 %[5] | 15 ± 5 ppm[5] | CAS: 1663-39-4, EINECS: 216-768-7[5] |

| NINGBO INNO PHARMCHEM CO.,LTD. | Minimum assay of 99.9% | Information available upon request | CAS: 1663-39-4[6] |

It is crucial for researchers to select a grade with appropriate purity and stabilizer concentration for their specific application, as residual impurities or variations in stabilizer levels can affect the reproducibility of polymerization reactions. For applications in drug delivery and pharmaceutical excipients, high-purity grades (e.g., ≥99.5%) are recommended to ensure biocompatibility and minimize potential toxicity.[6]

Applications in Drug Development

The unique properties of polymers derived from this compound make them highly valuable in the pharmaceutical industry. The bulky tert-butyl group imparts hydrophobicity and influences the glass transition temperature (Tg) of the polymer, leading to materials with tunable mechanical and thermal properties.[7]

Key applications include:

-

Drug Delivery Systems: Poly(this compound) (PtBA) and its copolymers are used to create biocompatible and biodegradable polymers for encapsulating active pharmaceutical ingredients (APIs).[6] These polymers can be engineered for controlled and sustained release, improving therapeutic efficacy and patient compliance.[6]

-

Pharmaceutical Excipients: Polymers derived from tBA can function as binders or film-coating agents in solid dosage forms.[4][6]

-

Amphiphilic Block Copolymers: The tert-butyl ester groups of PtBA can be selectively cleaved under acidic conditions to yield poly(acrylic acid) (PAA), a hydrophilic polymer. This transformation is utilized to synthesize amphiphilic block copolymers (e.g., PtBA-b-PAA) that can self-assemble into micelles or other nanostructures in aqueous environments, making them suitable for drug encapsulation and targeted delivery.[8]

Experimental Protocols: Polymerization of this compound

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed to synthesize well-defined PtBA polymers with controlled molecular weights and narrow molecular weight distributions.

ATRP is a robust method for the controlled polymerization of acrylates. The following is a representative protocol adapted from the literature.[9][10]

Materials:

-

This compound (tBA), purified by passing through a column of basic alumina to remove the inhibitor.[10]

-

Initiator: Methyl 2-bromopropionate.

-

Catalyst: Copper(I) bromide (CuBr).

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

-

Solvent: Toluene or Anisole.

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr.

-

Add the desired amount of solvent to the flask.

-

Add the ligand (PMDETA) to the flask and stir until the copper complex forms (a colored solution).

-

Add the purified tBA monomer to the reaction mixture.

-

Add the initiator (methyl 2-bromopropionate) to initiate the polymerization.

-

The reaction mixture is then placed in a thermostated oil bath at a specific temperature (e.g., 60-90 °C) and stirred for a predetermined time.

-

Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by gas chromatography or NMR) and polymer molecular weight (by size exclusion chromatography).

-

The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst.

-

The polymer is purified by dissolving the mixture in a suitable solvent (e.g., tetrahydrofuran) and passing it through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., a mixture of methanol and water).

A key advantage of using tBA in polymer synthesis is the relative ease with which the tert-butyl ester groups can be hydrolyzed to carboxylic acid groups, converting a hydrophobic PtBA block into a hydrophilic PAA block.[8]

Materials:

-

Poly(this compound) or a PtBA-containing block copolymer.

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).

Procedure:

-

Dissolve the PtBA-containing polymer in DCM in a round-bottom flask.

-

Add an excess of TFA to the solution.

-

Stir the reaction mixture at room temperature for several hours (e.g., 3-12 hours).

-

The progress of the hydrolysis can be monitored by ¹H NMR spectroscopy by observing the disappearance of the tert-butyl proton signal.

-

After completion, the solvent and excess TFA are removed under reduced pressure or a stream of dry air.

-

The resulting amphiphilic block copolymer is then dried under vacuum.

This selective deprotection is fundamental to creating amphiphilic block copolymers that can self-assemble in aqueous media, a critical feature for the development of nano-scale drug carriers.[8]

Conclusion

This compound is a monomer of significant interest for researchers and professionals in drug development due to the unique properties it imparts to polymers. A thorough understanding of the available commercial grades and reliable polymerization protocols is essential for the successful design and synthesis of advanced functional materials. The ability to create well-defined polymers and subsequently modify their chemical nature through straightforward hydrolysis opens up a wide array of possibilities for creating sophisticated drug delivery systems and other biomedical applications. When sourcing this compound, careful consideration of purity and stabilizer content is paramount to ensure the reproducibility and success of experimental work.

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. This compound, 99%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 98% this compound, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 4. This compound For Sale [yufenggp.com]

- 5. jamorin.com [jamorin.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-depth Technical Guide to the Storage and Stabilization of Tert-Butyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential principles and practices for the safe storage and effective stabilization of tert-butyl acrylate (tBA) monomer. Adherence to these guidelines is critical to prevent hazardous polymerization, maintain monomer quality, and ensure the safety of laboratory and manufacturing personnel.

Introduction to this compound (tBA) and its Instability

This compound (tBA) is a valuable monomer in the synthesis of a wide range of polymers with applications in coatings, adhesives, and specialty materials.[1] However, its high reactivity makes it susceptible to spontaneous and potentially violent polymerization, which can be initiated by heat, light, or contaminants.[2][3] This exothermic polymerization can lead to a dangerous increase in temperature and pressure within storage containers, posing a significant safety risk.[3] To counteract this, tBA is commercially supplied with a polymerization inhibitor.

The Role of Inhibitors in Stabilizing tBA

The primary method for stabilizing tBA is the addition of a polymerization inhibitor. The most commonly used inhibitor for acrylate monomers, including tBA, is the monomethyl ether of hydroquinone (MEHQ).[1][4]

Mechanism of MEHQ Inhibition

MEHQ functions as a free-radical scavenger. The stabilization process is critically dependent on the presence of dissolved oxygen. In the presence of oxygen, MEHQ effectively interrupts the free-radical chain reaction that leads to polymerization. The proposed mechanism involves the reaction of MEHQ with peroxy radicals, which are formed from the reaction of monomer radicals with oxygen. This reaction forms a stable phenoxy radical that is less reactive and does not propagate the polymerization chain.[5]

Below is a simplified representation of the MEHQ inhibition mechanism.

Caption: Simplified mechanism of MEHQ inhibition of tBA polymerization.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount for maintaining the stability of tBA. The following table summarizes the key parameters.

| Parameter | Recommendation | Rationale |

| Storage Temperature | < 35°C (95°F) | To minimize the rate of potential polymerization.[6] |

| Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | Effective free-radical scavenger in the presence of oxygen.[1][4] |

| Inhibitor Concentration | 15 ± 5 ppm or 10-20 ppm | Sufficient concentration to inhibit polymerization during the expected shelf life.[1][4][6] |

| Oxygen Presence | Store under an air atmosphere (never under inert gas) | Dissolved oxygen is essential for the MEHQ inhibitor to function effectively.[6] |

| Headspace | Maintain adequate headspace in the container | To ensure a sufficient supply of oxygen to the liquid phase. |

| Light Exposure | Store in a dark place, away from direct sunlight and UV radiation | Light can initiate polymerization.[2] |

| Contaminants | Avoid contact with strong acids, bases, oxidizing agents, and metals (e.g., rust) | These can act as polymerization initiators.[2] |

| Shelf Life | Typically 1 year under recommended conditions | Inhibitor effectiveness can decrease over time.[6] |

| Container Material | Stainless steel or aluminum | To prevent contamination from corrosion. Carbon steel is acceptable but may lead to rust formation, which can initiate polymerization.[6] |

Experimental Protocols for Stability Monitoring

Regular monitoring of tBA is crucial to ensure its stability and quality. The following are general protocols for key stability-indicating tests.

Determination of MEHQ Concentration (Based on ASTM D3125)

This protocol provides a method to determine the concentration of MEHQ in colorless acrylate monomers.

Principle: This colorimetric method is based on the reaction of MEHQ with nitrous acid to form a yellow-colored nitroso derivative. The intensity of the color, which is proportional to the MEHQ concentration, is measured spectrophotometrically.

Apparatus:

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes

-

Spectrophotometer capable of measuring absorbance at 420 nm

Reagents:

-

Sodium Nitrite (NaNO₂) solution (2% w/v in water)

-

Acetic Acid, glacial

-

Methanol, ACS reagent grade

-

MEHQ standard solution (prepare a stock solution and serial dilutions in methanol)

Procedure:

-

Calibration Curve:

-

Prepare a series of MEHQ standards in methanol (e.g., 0, 2, 5, 10, 15, 20 ppm).

-

To 10 mL of each standard in a separate flask, add 1 mL of glacial acetic acid and 1 mL of 2% sodium nitrite solution.

-

Mix well and allow to stand for 10 minutes for color development.

-

Measure the absorbance of each solution at 420 nm against a methanol blank.

-

Plot a graph of absorbance versus MEHQ concentration to create a calibration curve.

-

-

Sample Analysis:

-

Accurately weigh a sample of tBA into a volumetric flask and dilute with methanol to a known volume. The dilution factor should be chosen to bring the expected MEHQ concentration into the range of the calibration curve.

-

Take 10 mL of the diluted sample and follow the same procedure as for the standards (add acetic acid and sodium nitrite, wait 10 minutes).

-

Measure the absorbance of the sample at 420 nm.

-

Determine the MEHQ concentration in the diluted sample from the calibration curve.

-

Calculate the MEHQ concentration in the original tBA sample, accounting for the dilution factor.

-

Monitoring for Polymer Formation

The presence of polymer in the monomer is a direct indicator of instability.

Principle: This is a qualitative test based on the precipitation of the polymer from the monomer by a non-solvent.

Apparatus:

-

Test tubes

-

Pipettes

Reagents:

-

Methanol, ACS reagent grade

Procedure:

-

Place approximately 5 mL of the tBA sample into a clean, dry test tube.

-

Add 15 mL of methanol to the test tube.

-

Cap the test tube and shake vigorously.

-

Allow the mixture to stand.

-

Observe the solution for any cloudiness, turbidity, or the formation of a precipitate. The presence of any of these indicates the formation of polymer.

For a quantitative determination of polymer content, techniques such as gravimetry after precipitation, or chromatographic methods like Gel Permeation Chromatography (GPC) can be employed.

Measurement of Dissolved Oxygen

The presence of an adequate level of dissolved oxygen is critical for the inhibitor's effectiveness.

Principle: Electrochemical or optical sensors provide a direct and convenient method for measuring dissolved oxygen in organic solvents. The Winkler titration method, while traditionally used for aqueous samples, can be adapted for some organic solvents but is more complex and may have interferences.

Apparatus:

-

Dissolved oxygen meter with a sensor suitable for organic solvents.[7][8]

-

Airtight sample container.

Procedure (using a DO sensor):

-

Calibrate the dissolved oxygen sensor according to the manufacturer's instructions. This may involve a two-point calibration at 0% and 100% air saturation.

-

Carefully transfer the tBA sample into an airtight container, minimizing contact with the atmosphere to prevent changes in the dissolved oxygen level.

-

Insert the dissolved oxygen probe into the sample.

-

Allow the reading to stabilize.

-

Record the dissolved oxygen concentration, typically in ppm or % saturation.

Note: It is crucial to use a dissolved oxygen sensor that is specified by the manufacturer as being compatible with organic solvents, as standard aqueous-based sensors can be damaged.[7]

Accelerated Stability Testing

This protocol is designed to predict the long-term stability of tBA under recommended storage conditions by subjecting it to elevated temperatures.

Principle: The rate of chemical reactions, including inhibitor depletion and polymerization, increases with temperature. By storing the monomer at an elevated temperature for a shorter period, its long-term stability can be estimated.

Apparatus:

-

Temperature-controlled oven (e.g., set to 54°C ± 2°C)

-

Sealed containers (e.g., amber glass vials)

Procedure:

-

Fill several vials with the tBA sample, leaving adequate headspace, and seal them tightly.

-

Place the vials in a temperature-controlled oven at a constant elevated temperature (e.g., 54°C).

-

At specified time intervals (e.g., 0, 7, and 14 days), remove a vial from the oven.

-

Allow the vial to cool to room temperature.

-

Analyze the sample for:

-

MEHQ concentration (as per Protocol 4.1).

-

Presence of polymer (as per Protocol 4.2).

-

Appearance (e.g., color change, clarity).

-

-

Plot the MEHQ concentration versus time to determine the rate of inhibitor depletion at the elevated temperature.

-

The Arrhenius equation can be used to extrapolate the expected shelf life at normal storage temperatures, although this requires data from multiple elevated temperatures.

Workflow for Safe Handling and Storage of tBA

The following diagram illustrates the logical workflow for the safe handling and storage of this compound monomer.

Caption: Workflow for the safe handling and storage of tBA monomer.

Conclusion

The safe storage and stabilization of this compound are of utmost importance in research and development settings. By understanding the critical role of the MEHQ inhibitor and its dependence on dissolved oxygen, and by adhering to strict storage and handling protocols, the risks associated with this reactive monomer can be effectively managed. Regular monitoring of inhibitor concentration, polymer formation, and dissolved oxygen levels, as outlined in the experimental protocols, will ensure the quality and safety of the monomer throughout its shelf life.

References

- 1. 丙烯酸叔丁酯 contains 10-20 ppm monomethyl ether hydroquinone as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. The Winkler Method - Measuring Dissolved Oxygen [serc.carleton.edu]

- 3. isg.ku.edu.tr [isg.ku.edu.tr]

- 4. jamorin.com [jamorin.com]

- 5. waters.com [waters.com]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. Electrode for non-aqueous solvent | Useful information | Product Support | DKK-TOA CORPORATION [toadkk.com]

- 8. Measurement of oxygen transfer from air into organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Tert-Butyl Acrylate in Copolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of tert-butyl acrylate (tBA) in copolymerization reactions. Understanding the reactivity ratios of tBA with various comonomers is crucial for designing and synthesizing polymers with tailored properties for a wide range of applications, including drug delivery systems, coatings, and specialty materials. This document provides a comprehensive overview of tBA's copolymerization behavior, detailed experimental protocols for determining reactivity ratios, and a summary of reported reactivity data.

Introduction to Copolymerization and Reactivity Ratios

Copolymerization is the process of polymerizing a mixture of two or more different monomers, resulting in a copolymer that incorporates both monomer units in its chain. The composition and microstructure of the resulting copolymer are dictated by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios, r₁ and r₂.

The Mayo-Lewis equation is a fundamental model used to describe the composition of a copolymer being formed from a given comonomer feed composition:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where:

-

d[M₁]/d[M₂] is the ratio of the rates of incorporation of monomer 1 (M₁) and monomer 2 (M₂) into the copolymer.

-

[M₁] and [M₂] are the molar concentrations of the monomers in the feed.

-

r₁ and r₂ are the reactivity ratios.

The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homopropagation) to the rate constant for it adding a monomer 2 (crosspropagation). Conversely, r₂ represents the same preference for a propagating chain ending in monomer 2.

The values of r₁ and r₂ determine the type of copolymer formed:

-

r₁ > 1 and r₂ < 1 (or vice versa): One monomer is more reactive than the other. The copolymer will be enriched in the more reactive monomer.

-

r₁ ≈ 1 and r₂ ≈ 1: The monomers have similar reactivities, leading to a random copolymer.

-

r₁ ≈ 0 and r₂ ≈ 0: The monomers have a strong preference for adding to each other, resulting in an alternating copolymer.

-

r₁ > 1 and r₂ > 1: Both monomers prefer to homopolymerize, leading to a blocky copolymer structure.

Reactivity Ratios of this compound (tBA)

This compound is a versatile monomer due to its bulky tert-butyl group, which imparts unique properties such as thermal stability and a high glass transition temperature to the resulting polymers. The tert-butyl ester group can also be selectively cleaved under acidic conditions to yield poly(acrylic acid), making tBA a valuable monomer for the synthesis of functional and responsive polymers.

The following table summarizes reported reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂).

| Comonomer (M₂) | r₁ (tBA) | r₂ | Polymerization Conditions | Method of Determination | Reference |

| tert-Butyl Methacrylate (tBMA) | 0.39 | 1.51 | 2-butanone, 78 °C, AIBN | Jaacks Method | [1] |

| 4-Acetoxystyrene | 0.15 ± 0.02 | 0.35 ± 0.02 | Bulk, 60 °C, AIBN | Kelen-Tüdös & NLLS | [2] |

| 4-tert-Butoxycarbonyloxystyrene | 0.16 ± 0.02 | 0.44 ± 0.03 | Bulk, 60 °C, AIBN | Kelen-Tüdös & NLLS | [2] |

| 3-Hydroxystyrene | 0.14 ± 0.02 | 0.58 ± 0.04 | Bulk, 60 °C, AIBN | Kelen-Tüdös & NLLS | [2] |

| 4-Hydroxystyrene | 0.06 ± 0.01 | 0.11 ± 0.03 | Bulk, 60 °C, AIBN | Kelen-Tüdös & NLLS | [2] |

| Styrene | 0.09 - 0.12 | 0.40 - 0.49 | NMP, 115 °C, Bulk | - | [3] |

| 1-Octene | 9.016 ± 0.035 | 0.005 ± 0.001 | High Temperature Initiators | - | [4] |

Note: NMP refers to Nitroxide-Mediated Polymerization, a type of controlled radical polymerization. Reactivity ratios can differ between conventional free-radical and controlled radical polymerization techniques.

Experimental Protocols for Determining Reactivity Ratios

The accurate determination of reactivity ratios is essential for predicting and controlling copolymer composition. Several methods are commonly employed, each with its own advantages and limitations. It is now widely recommended to use non-linear least-squares (NLLS) methods to fit the integrated form of the Mayo-Lewis equation for the most accurate results. However, classical linear methods are still frequently used for their simplicity.

General Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of monomer reactivity ratios.

Fineman-Ross Method